2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

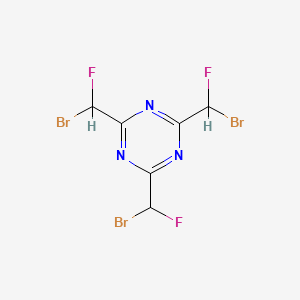

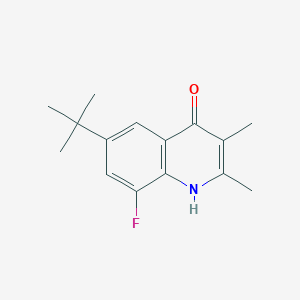

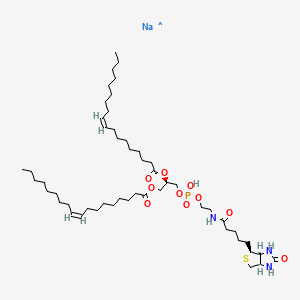

The compound “2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane” is likely a halogenated organic compound. It contains an iodine atom and a trifluoromethyl group attached to the same carbon atom, and the rest of the molecule is a butane structure with all remaining hydrogen atoms replaced by fluorine .

Molecular Structure Analysis

The molecular structure of this compound would consist of a butane backbone with fluorine atoms replacing all hydrogen atoms. At the second carbon atom, one of the fluorine atoms is replaced by an iodine atom and another by a trifluoromethyl group .Chemical Reactions Analysis

The compound could potentially undergo various types of reactions, such as nucleophilic substitution or elimination reactions, due to the presence of the iodine atom and the trifluoromethyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the iodine and trifluoromethyl groups, as well as the fluorine atoms. It’s likely to be a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Monitoring

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which may include or relate to the structure and degradation pathways of 2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane, undergo microbial and abiotic degradation. This process transforms them into perfluoroalkyl acids (PFAAs), which are persistent environmental pollutants. Understanding these pathways is crucial for evaluating the environmental fate and effects of these chemicals (Liu & Avendaño, 2013).

Industrial and Synthetic Applications

Use in Transition Metal-Catalyzed Reactions

Fluorinated compounds, particularly those like this compound, have found applications in transition metal-catalyzed reactions. Their strong electron-withdrawing effects and stability make them advantageous in creating cost-effective and efficient synthesis pathways for various chemical products (Hoegermeier & Reissig, 2009).

Environmental Fate and Effects

Biodegradation of Fluorinated Alkyl Substances

The review on biodegradation offers insights into the environmental behavior of fluorinated substances, including potential compounds related to this compound. It highlights the challenges and knowledge gaps in understanding the degradation and environmental impacts of such chemicals (Frömel & Knepper, 2010).

Novel Treatment Technologies for PFAS Compounds

Treatment Technologies for Perfluorinated Compounds

Addressing the challenge of removing persistent perfluorinated compounds (PFCs) from the environment, innovative treatment technologies such as sonochemistry, bioremediation, and photolysis are being explored. These methods aim to effectively remove PFCs, which may include derivatives or related compounds to this compound from groundwater and other environmental matrices (Kucharzyk et al., 2017).

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in organic synthesis as building blocks .

Mode of Action

The compound’s mode of action involves its interaction with other reagents in a chemical reaction. For instance, it has been reported that 2-iodo-2,2-difluoroacetophenones can react with Lithium triethylborohydride (LiEt3BH) at -78°C . The mixture is stirred at that temperature under N2 protection for 4 hours .

Biochemical Pathways

It’s known that similar compounds can be involved in various chemical reactions, such as the formation of glycosidic bonds and the generation of α,α-difluoroenolates .

Result of Action

The result of the compound’s action depends on the specific reaction it’s involved in. For example, in a reaction with Lithium triethylborohydride, it can lead to the formation of new compounds . In another instance, it can contribute to the formation of glycosidic bonds .

Action Environment

The action of 2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane is influenced by various environmental factors. For instance, the temperature and the presence of other reagents can significantly affect the outcome of the reaction . Moreover, the compound’s stability can be influenced by factors such as light, heat, and moisture.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2-iodo-2-(trifluoromethyl)butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F9I/c6-3(7,8)1-2(15,4(9,10)11)5(12,13)14/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCRZIQQALSJMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F9I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681079 |

Source

|

| Record name | 1,1,1,4,4,4-Hexafluoro-2-iodo-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428-68-2 |

Source

|

| Record name | 1,1,1,4,4,4-Hexafluoro-2-iodo-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane](/img/structure/B6595620.png)

![5-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[5-Amino-2-[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B6595673.png)